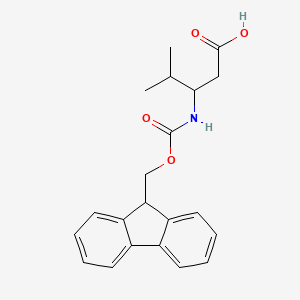

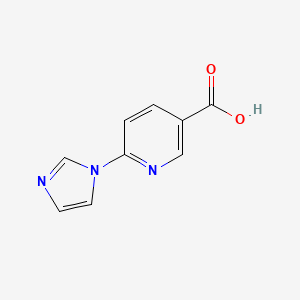

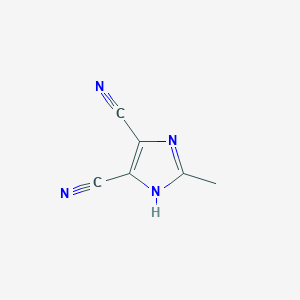

![molecular formula C14H9NO4S B1308167 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde CAS No. 132636-66-9](/img/structure/B1308167.png)

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde, also known as 4-BT, is an organic compound with a wide range of applications in scientific research. It is a colorless solid with a melting point of 134-136°C and a boiling point of 486-488°C. 4-BT is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a building block in the synthesis of other compounds. It is also used in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Synthesis and Biological Activity

A novel series of compounds starting from ultrasonic mediated N-alkylation of sodium saccharin, including derivatives of benzisothiazol, have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds show potential in the development of new antibacterial agents and antioxidants, leveraging the structural backbone of benzisothiazol derivatives for their activities (Zia-ur-Rehman et al., 2009).

Antimicrobial and Antifungal Properties

Further research into benzisothiazol derivatives has been conducted, emphasizing their antimicrobial (both antibacterial and antifungal) properties. Microwave-assisted synthesis techniques have been utilized to produce these derivatives, showing that compounds with higher lipophilicity exhibit stronger antibacterial activities (Ahmad et al., 2011).

Antimycobacterial and Antitumor Activities

Compounds derived from benzisothiazol have been evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and for their antitumor activity against various cancer cell lines. Some derivatives have shown significant inhibitory activity and cytotoxicity, highlighting their potential in antimycobacterial and cancer treatments (Güzel & Salman, 2006).

Catalytic Applications

Research has also extended into the catalytic applications of benzisothiazol derivatives, exploring their role in condensations and transformations relevant to organic synthesis. These studies focus on developing new methods for synthesizing complex molecules, emphasizing the versatility of benzisothiazol-based catalysts (Deutsch et al., 2007).

Properties

IUPAC Name |

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4S/c16-9-10-5-7-11(8-6-10)19-14-12-3-1-2-4-13(12)20(17,18)15-14/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMJOFBRLNZVQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)OC3=CC=C(C=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397454 |

Source

|

| Record name | 4-[(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132636-66-9 |

Source

|

| Record name | 4-[(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

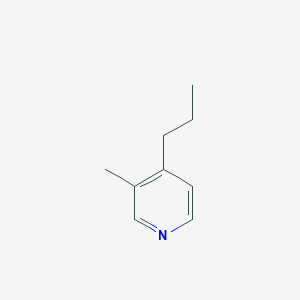

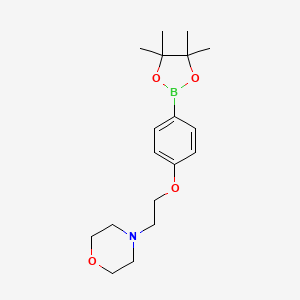

![2-[3-(hydroxymethyl)piperidino]-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1308086.png)

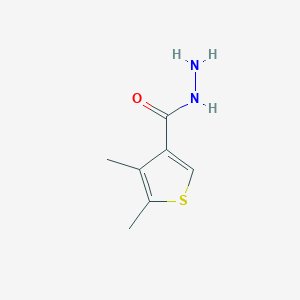

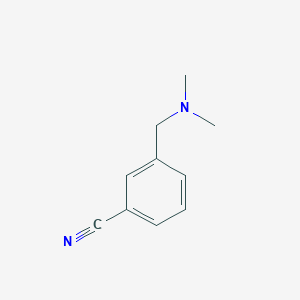

![propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1308087.png)

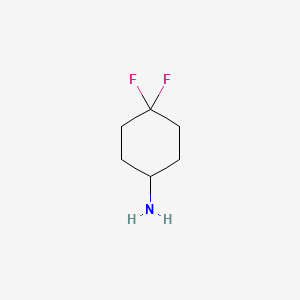

![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)

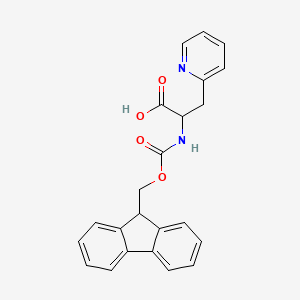

![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)